molecular formula C18H13F2NO5 B15107669 N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15107669
M. Wt: 361.3 g/mol
InChI Key: BVIHVQQDFXJJSO-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a chromene backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-(difluoromethoxy)aniline with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced solubility.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    PI3K/Akt/mTOR pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis.

    NF-κB pathway: Modulation of this pathway can result in anti-inflammatory effects.

    MAPK pathway: Inhibition of this pathway can affect cell growth and differentiation.

Comparison with Similar Compounds

N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(difluoromethoxy)phenyl]-2-fluorobenzenemethanamine: Similar in structure but with different functional groups, leading to distinct chemical properties.

    N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide: Another related compound with variations in the aromatic ring substitutions.

Properties

Molecular Formula

C18H13F2NO5

Molecular Weight

361.3 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H13F2NO5/c1-24-14-8-4-5-10-9-11(17(23)26-15(10)14)16(22)21-12-6-2-3-7-13(12)25-18(19)20/h2-9,18H,1H3,(H,21,22)

InChI Key

BVIHVQQDFXJJSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

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